molecular formula C26H23NO6 B6544459 3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929372-38-3

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544459
CAS No.: 929372-38-3
M. Wt: 445.5 g/mol
InChI Key: PAIKIKXGTNRERG-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a useful research compound. Its molecular formula is C26H23NO6 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.15253745 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound “3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Benzamide derivatives have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have shown a range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory . .

Pharmacokinetics

Its logP value is 5.2408 and logD is also 5.2408 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution within the body

Biochemical Analysis

Biochemical Properties

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit antioxidant and antibacterial activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells. Additionally, it has been observed to bind to bacterial cell wall proteins, disrupting their function and leading to antibacterial effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in oxidative stress and inflammation . It modulates the expression of genes related to antioxidant defense, such as Nrf2 and HO-1, leading to enhanced cellular protection against oxidative damage. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity . For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to antibacterial effects. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in oxidative stress response and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained antioxidant effects, but its antibacterial activity may diminish over time due to potential degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress and energy metabolism . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-14-18(27-26(29)17-8-10-22(31-3)23(13-17)32-4)9-11-21(20)33-25(15)24(28)16-6-5-7-19(12-16)30-2/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIKIKXGTNRERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.